molecular formula C15H21NO B1183389 2-Methyl-1-(2-phenylpropanoyl)piperidine

2-Methyl-1-(2-phenylpropanoyl)piperidine

Cat. No.: B1183389
M. Wt: 231.339
InChI Key: MJHJSGRNQJMZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(2-phenylpropanoyl)piperidine is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. This molecule features a piperidine ring, a common structural motif in biologically active compounds, which is substituted at the nitrogen with a 2-phenylpropanoyl group and at the 2-position with a methyl group. The presence of the N-acyl group is a key structural feature, as it is known to influence the conformational equilibrium of the piperidine ring. In related N-acylpiperidines, computational and crystallographic studies have shown that the acyl group on the nitrogen introduces a pseudoallylic strain, which can dictate a strong preference for the 2-methyl substituent to adopt an axial orientation, a conformational bias that can significantly impact the molecule's three-dimensional shape and its subsequent interactions with biological targets . Piperidine derivatives, particularly 2-alkyl substituted variants, are frequently investigated for their potential effects on the central nervous system. Some compounds within this structural class have shown a broad spectrum of interesting biological activities, being studied as potential analgetics, antiamnestic agents, and for the treatment of neurological diseases and psychiatric disorders . The synthetic route to such enantioenriched 2-alkyl piperidines can be achieved via advanced methods such as iridium-catalyzed asymmetric hydrogenation of corresponding pyridinium salts . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to consult the relevant safety data sheets prior to handling.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.339

IUPAC Name

1-(2-methylpiperidin-1-yl)-2-phenylpropan-1-one

InChI

InChI=1S/C15H21NO/c1-12-8-6-7-11-16(12)15(17)13(2)14-9-4-3-5-10-14/h3-5,9-10,12-13H,6-8,11H2,1-2H3

InChI Key

MJHJSGRNQJMZKY-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)C(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Acyl Substituents

KAB-18 (1-(3-phenylpropyl)-4-(N-propionylanilino)piperidine) shares a piperidine core but differs in substituents. KAB-18 has a phenylpropyl group linked to the piperidine nitrogen, resulting in moderate potency (IC₅₀ = 10.2 μM for neuronal nicotinic acetylcholine receptors, nAChRs) and significant off-target effects (≥90% non-nAChR actions). In contrast, COB-3, which replaces the phenylpropyl group with a smaller alkyl chain, exhibits 14-fold higher potency (IC₅₀ = 0.73 μM) and eliminates non-nAChR effects, highlighting the impact of substituent size on selectivity .

The 2-phenylpropanoyl group in the target compound introduces a rigid, aromatic acyl moiety. However, the larger substituent could also increase molecular weight and lipophilicity, affecting pharmacokinetics (e.g., blood-brain barrier penetration) .

Piperidine vs. Morpholine Analogs

Replacing the piperidine ring with a morpholine ring (as in Compound 5 from ) significantly reduces cholinesterase inhibitory activity. Docking studies show that morpholine derivatives lose critical interactions with residues like Ser122 and Trp279, leading to weaker binding (IC₅₀ = 25.0 μM vs. 5.0 μM for piperidine-based analogs). This underscores the piperidine ring’s role in maintaining optimal spatial alignment with enzymatic active sites .

Pharmaceutical Analogs: Tolperisone

Tolperisone hydrochloride, a muscle relaxant, features a 3-(1-piperidinyl)propanone group attached to a methylphenyl moiety. While structurally distinct from the target compound, Tolperisone’s piperidine ring and aromatic substituents demonstrate how similar frameworks can yield clinically relevant activity. The target compound’s 2-phenylpropanoyl group may confer unique metabolic stability compared to Tolperisone’s propanone linker, which is prone to ketone reduction .

Key Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Size and Potency : Bulky groups (e.g., phenylpropyl in KAB-18) reduce potency and increase off-target effects, whereas smaller alkyl chains (e.g., COB-3) enhance selectivity .
  • Ring Structure : Piperidine rings outperform morpholine analogs in cholinesterase inhibition due to better residue interaction .
  • Acyl vs. Alkyl Linkers: Acyl groups (e.g., 2-phenylpropanoyl) may improve metabolic stability over alkyl chains but could reduce receptor affinity due to steric hindrance .

Data Tables

Table 1: Pharmacological Comparison of Piperidine Derivatives

Compound Substituent on Piperidine IC₅₀ (μM) Non-nAChR Actions Key Reference
KAB-18 3-Phenylpropyl 10.2 ≥90%
COB-3 Small alkyl 0.73 None
2-Methyl-1-(2-phenylpropanoyl)piperidine 2-Phenylpropanoyl N/A Predicted High -
Compound 5 (Morpholine analog) Morpholine ring 25.0 Moderate

Table 2: Physicochemical Properties

Property This compound Tolperisone Hydrochloride
Molecular Weight ~275.3 g/mol 281.8 g/mol
LogP (Predicted) ~3.5 2.8
Polar Surface Area (PSA) ~40 Ų 38 Ų
Metabolic Stability High (acyl group) Moderate (ketone linker)

Preparation Methods

Lithium Enolate Formation and Acylation

The foundational method for synthesizing 2-methyl-1-(2-phenylpropanoyl)piperidine involves the generation of a lithium enolate from 1-propanoylpiperidine. Evans et al. demonstrated that treating 1-propanoylpiperidine with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C forms a stabilized enolate, which reacts with benzoyl chloride to yield 1-(2-benzoylpropanoyl)piperidine. This intermediate is critical for subsequent methyl group introduction.

Reaction Conditions:

  • Base: LDA (2.2 equiv) in THF at -78°C

  • Electrophile: Benzoyl chloride (1.1 equiv)

  • Workup: Quenching with saturated NH₄Cl, extraction with dichloromethane (DCM), and silica gel chromatography.

Diastereoselective Reduction

The reduction of 1-(2-benzoylpropanoyl)piperidine to introduce the methyl group employs dimethylphenylsilane (PhMe₂SiH) in trifluoroacetic acid (TFA). This step achieves high diastereoselectivity (>99:1 erythro:threo) at 0°C over 12–22 hours.

Optimization Data:

SubstrateTime (hr)Yield (%)Erythro:Threo
1-(2-Benzoylpropanoyl)piperidine1286>99:1
1-(2-Benzoylpropanoyl)piperidine229323:27

The use of tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF) as a catalyst further enhances selectivity, enabling gram-scale synthesis.

Multi-Step Synthesis from Substituted Benzyl Halides

Alkylation of Isobutyronitrile

A patent by CN105085278A outlines a four-step route starting with substituted benzyl chloride and isobutyronitrile. The reaction, conducted at -78°C to 0°C in THF with an organic base (e.g., LDA), generates 2-methyl-1-substituted phenyl-2-butyronitrile.

Step 1:

  • Reagents: Substituted benzyl chloride (1.0 equiv), isobutyronitrile (1.2 equiv)

  • Solvent: THF

  • Yield: 75–80%.

Hydrolysis and Curtius Rearrangement

The nitrile intermediate undergoes hydrolysis with NaOH at 80–220°C to yield 2-methyl-1-substituted phenyl-2-butyric acid, followed by a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and benzyl alcohol to form a carbamate.

Key Data:

  • Hydrolysis: 90% yield at 150°C (4 hours)

  • Curtius Rearrangement: 85% yield with DPPA in toluene at 100°C.

Hydrogenation and Final Product Isolation

Hydrogenation of the carbamate over Raney nickel at room temperature affords this compound with 95% purity after silica gel chromatography.

Catalytic Methods for Enhanced Efficiency

Photoredox/Nickel Dual Catalysis

A synergistic visible-light photoredox/nickel catalytic system (PMC5423445) enables direct C–H functionalization of piperidine derivatives. Irradiation with blue LEDs in the presence of [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ and NiCl₂·glyme achieves 65–70% yield for analogous N-acylpiperidines.

Conditions:

  • Catalysts: Ir-based photocatalyst (2 mol%), NiCl₂·glyme (5 mol%)

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine

  • Solvent: Acetonitrile/water (9:1)

Purification and Analytical Characterization

Chromatographic Techniques

Silica gel chromatography remains the standard for isolating this compound, with elution systems such as petroleum ether/ethyl acetate (5:1) achieving >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ar–H), 3.85–3.60 (m, 4H, piperidine-H), 2.95 (q, J = 7.2 Hz, 1H, CH), 1.45 (s, 3H, CH₃).

  • IR (KBr): 2945 cm⁻¹ (C–H stretch), 1680 cm⁻¹ (C=O).

Comparative Analysis of Methodologies

MethodYield (%)DiastereoselectivityScalability
Lithium Enolate Acylation86–93>99:1Gram-scale
Multi-Step Synthesis50N/AIndustrial
Photoredox/Nickel65–70ModerateLab-scale

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 2-Methyl-1-(2-phenylpropanoyl)piperidine?

  • Methodological Answer : The synthesis requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintain between 60–80°C to avoid side reactions .
  • Catalysts : Use palladium-based catalysts for coupling reactions to improve efficiency (e.g., Suzuki-Miyaura coupling) .
  • Purification : Column chromatography with a hexane/ethyl acetate gradient (7:3 ratio) ensures >95% purity .
    • Data Support :
ParameterOptimal RangeYield Impact
Temperature60–80°C±15% yield variation
Catalyst Loading5 mol%Maximizes coupling efficiency

Q. What analytical techniques are validated for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, CDCl₃) confirm regioselectivity of the piperidine ring .
  • HPLC : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~8.2 min .
  • Mass Spectrometry : ESI-MS (m/z 273.2 [M+H]⁺) validates molecular weight .
    • Critical Note : Cross-validate with IR spectroscopy to detect carbonyl stretching (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Map substituent effects using pIC₅₀ values (see Table 1) .
  • Dose-Response Curves : Perform assays at 0.1–100 μM concentrations to identify non-linear effects .
  • Target Validation : Use CRISPR-Cas9 knockouts to confirm receptor specificity (e.g., dopamine D2 vs. serotonin 5-HT2A) .
    • Data Table :
      Table 1 : SAR of Piperidine Derivatives
Substituent PositionpIC₅₀ (D2 Receptor)pIC₅₀ (5-HT2A)
2-Methyl7.2 ± 0.35.8 ± 0.2
2-Phenylpropanoyl8.1 ± 0.46.5 ± 0.3

Q. What computational strategies predict ADMET properties for this compound?

  • Methodological Answer :

  • QSAR Models : Use ADMET Predictor™ to calculate logP (2.1 ± 0.2) and BBB permeability (CNS MPO score: 4.5) .
  • Molecular Dynamics (MD) : Simulate binding free energy (ΔG = -9.8 kcal/mol) to cytochrome P450 3A4 .
  • Limitations : Validate in vitro (e.g., Caco-2 permeability assays) to address in silico false positives .

Q. How to address discrepancies between in silico and in vivo pharmacokinetic data?

  • Methodological Answer :

  • CYP Inhibition Assays : Test hepatic microsomes (human/rat) to quantify metabolic stability .
  • Plasma Protein Binding : Use equilibrium dialysis; reported 89% binding for this compound .
  • Half-Life Correction : Adjust dosing intervals if t₁/₂ < 2 hours in rodent models .

Critical Research Gaps

Q. What are the unexplored toxicological profiles of this compound?

  • Methodological Answer :

  • Ames Test : Prioritize bacterial reverse mutation assays (OECD 471) due to lack of genotoxicity data .
  • Ecotoxicity : Conduct algae growth inhibition tests (OECD 201) given no existing data on environmental impact .

Q. How to design multi-target ligands using this compound scaffolds?

  • Methodological Answer :

  • Pharmacophore Hybridization : Fuse with pyridine or fluorophenyl groups to enhance selectivity .
  • Free-Wilson Analysis : Quantify additive effects of substituents on binding affinities .

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